molecular formula C20H26N2O3S3 B11336770 N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11336770
M. Wt: 438.6 g/mol
InChI Key: UIGPDHALEHGDCG-UHFFFAOYSA-N
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Description

N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the Carboxamide Group: The final step involves the amidation reaction where the carboxamide group is introduced using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene-2-sulfonyl group.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: Employed in studies to understand the mechanism of action of similar compounds and their biological effects.

Mechanism of Action

The mechanism of action of N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE
  • Thiophene Derivatives: Compounds containing the thiophene ring with various substituents.
  • Piperidine Derivatives: Compounds with the piperidine ring and different functional groups.

Uniqueness: N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, thiophene-2-sulfonyl group, and carboxamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26N2O3S3

Molecular Weight

438.6 g/mol

IUPAC Name

N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H26N2O3S3/c1-16-4-2-5-17(14-16)15-26-13-9-21-20(23)18-7-10-22(11-8-18)28(24,25)19-6-3-12-27-19/h2-6,12,14,18H,7-11,13,15H2,1H3,(H,21,23)

InChI Key

UIGPDHALEHGDCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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